molecular formula C25H25NO2 B14134479 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine

Cat. No.: B14134479
M. Wt: 371.5 g/mol
InChI Key: JOQBXJVXMRNOAH-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a diphenylpentene chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Its structural features make it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, this compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine stands out due to its combination of the benzo[d][1,3]dioxole moiety and the diphenylpentene chain. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine

InChI

InChI=1S/C25H25NO2/c1-2-15-25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)18-26-17-20-13-14-23-24(16-20)28-19-27-23/h2-14,16,26H,1,15,17-19H2

InChI Key

JOQBXJVXMRNOAH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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